1,5(4H)-Pyrimidinediamine,4-imino-(9CI)
Description
Pyrimidines are heterocyclic aromatic compounds with two nitrogen atoms at positions 1 and 2. The target compound features amino groups at positions 1 and 5 and an imino group (=NH) at position 3. Such structural attributes are critical in pharmaceutical and agrochemical applications, where substituent polarity and electronic effects dictate biological activity .
Properties
CAS No. |
124594-89-4 |
|---|---|
Molecular Formula |
C4H7N5 |
Molecular Weight |
125.135 |
IUPAC Name |
4-iminopyrimidine-1,5-diamine |
InChI |
InChI=1S/C4H7N5/c5-3-1-9(7)2-8-4(3)6/h1-2,6H,5,7H2 |
InChI Key |
DJSFZNVSPICEGW-UHFFFAOYSA-N |
SMILES |
C1=C(C(=N)N=CN1N)N |
Synonyms |
1,5(4H)-Pyrimidinediamine,4-imino-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key pyrimidine derivatives and their differences from the target compound:
Structural and Functional Analysis
- Substituent Effects: Electron-Withdrawing Groups (e.g., Cl in 18620-64-9): Increase electrophilicity, facilitating nucleophilic attacks at the 5-position. This contrasts with the imino group in the target compound, which may act as a weak base or participate in tautomerism . Electron-Donating Groups (e.g., OCH₃ in 73318-76-0): Stabilize the pyrimidine ring but reduce reactivity toward electrophiles. The imino group (=NH) in the target compound could offer intermediate electronic effects . The target compound’s smaller substituents may enhance bioavailability .
- Physicochemical Properties: Solubility trends correlate with polarity. For example, the diol derivative (143505-00-4) is highly water-soluble, whereas ethoxy/phenyl-substituted analogs (767599-31-5) favor organic phases. The target compound’s amino/imino groups likely confer moderate solubility . Melting points and stability are influenced by crystallinity and intermolecular H-bonding. Chlorinated derivatives (18620-64-9) may exhibit higher melting points due to stronger dipole interactions .
- Biological and Industrial Relevance: Chlorinated pyrimidines (e.g., 18620-64-9) are common in herbicides and antivirals, leveraging halogen’s electronegativity for target binding . Methoxy-substituted derivatives (73318-76-0) show promise in antimicrobial applications due to enhanced membrane penetration .
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